molecular formula C12H7Cl3O B12655495 3,4,5-Trichlorodiphenyl ether CAS No. 63646-53-7

3,4,5-Trichlorodiphenyl ether

Cat. No.: B12655495
CAS No.: 63646-53-7
M. Wt: 273.5 g/mol
InChI Key: ZQCCHNBMSHOJAT-UHFFFAOYSA-N
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Description

3,4,5-Trichlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers (PCDEs). These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxic effects. The molecular formula of this compound is C12H7Cl3O, and it is characterized by the presence of three chlorine atoms attached to the diphenyl ether structure .

Preparation Methods

The synthesis of 3,4,5-Trichlorodiphenyl ether can be achieved through various methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method involves the hydrolysis, haloform reaction, and decarboxylation of difenoconazole isomers . These methods are efficient and can be applied to the synthesis of other drug intermediates.

Chemical Reactions Analysis

3,4,5-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cleavage of the C–O bond in ethers using strong acids like HBr or HI results in the formation of alcohols and alkyl halides .

Scientific Research Applications

3,4,5-Trichlorodiphenyl ether has various applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: It is studied for its potential toxic effects on living organisms and its interactions with biological molecules.

    Medicine: It is investigated for its potential use in drug development and as a model compound for studying the effects of PCDEs.

    Industry: It is used in the production of dyes, perfumes, and other industrial products

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorodiphenyl ether involves its interaction with molecular targets and pathways in living organisms. It is known to bind to the aryl hydrocarbon receptor (AhR), which mediates its toxic effects. The binding of this compound to AhR leads to the activation of various signaling pathways, resulting in changes in gene expression and cellular functions .

Comparison with Similar Compounds

3,4,5-Trichlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:

  • 2,3,4-Trichlorodiphenyl ether
  • 2,4,5-Trichlorodiphenyl ether
  • 3,4-Dichlorodiphenyl ether

These compounds share similar structures and chemical properties but differ in the number and position of chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its specific chemical reactivity and biological effects .

Properties

CAS No.

63646-53-7

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,2,3-trichloro-5-phenoxybenzene

InChI

InChI=1S/C12H7Cl3O/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H

InChI Key

ZQCCHNBMSHOJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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